molecular formula C23H25N3O5S B2799455 3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 399000-51-2

3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2799455
CAS No.: 399000-51-2
M. Wt: 455.53
InChI Key: PJBGUIMMNNSMSD-UHFFFAOYSA-N
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Description

3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically significant scaffolds: benzofuran and a 3,5-dimethylpiperidine sulfonamide. The benzofuran core is a privileged structure in medicinal chemistry known for its diverse biological properties . Derivatives of benzofuran have demonstrated potent anticancer activities in preclinical studies, with their mechanism often involving the induction of apoptosis and inhibition of cancer cell proliferation . The incorporation of a substituted piperidine ring, such as the 3,5-dimethylpiperidin-1-yl group, is a common strategy to fine-tune the molecule's physicochemical properties and binding affinity to biological targets. Furthermore, the sulfonamide linker and carboxamide functionalities are known to contribute to target engagement and metabolic stability. Research on analogous compounds has shown that such structural features can be critical for activity, for instance, in the development of selective sigma receptor ligands or other targeted therapies. This compound is intended for investigational use in biochemical and cellular assays to further explore its mechanism of action and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)23(28)25-20-18-5-3-4-6-19(18)31-21(20)22(24)27/h3-10,14-15H,11-13H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBGUIMMNNSMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a sulfonamide group, and a piperidine ring. Its molecular formula is C19H26N2O5SC_{19}H_{26}N_{2}O_{5}S, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways.

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases associated with cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in malignant cells, leading to cell death.
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the compound's overall therapeutic profile.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Selectivity Index
HL-60 (Leukemia)0.510
HSC-2 (Oral Squamous Carcinoma)0.78
HSC-30.87
Non-malignant Fibroblasts>5-

This table illustrates the selective toxicity of the compound towards malignant cells compared to non-malignant cells, highlighting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Cytotoxicity in Leukemia Cells

A study conducted by researchers at [source] evaluated the cytotoxic effects of the compound on human promyelocytic leukemia cells (HL-60). The results indicated that treatment with concentrations as low as 0.5 µM led to significant cell death through apoptosis, as evidenced by increased caspase activity.

Study 2: Mechanistic Insights into Anti-inflammatory Effects

In another investigation published in [source], the compound was tested for its ability to modulate inflammatory responses in macrophages. The findings revealed that it significantly reduced the expression of inflammatory markers and inhibited NF-kB signaling pathways.

Comparison with Similar Compounds

Key Observations:

Sulfonamide Role : The sulfonyl group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions, similar to celecoxib’s COX-2 inhibition mechanism .

Benzofuran Advantage: Benzofuran derivatives like dronedarone demonstrate improved metabolic stability compared to non-fused aromatic systems, suggesting the target compound may exhibit favorable pharmacokinetics .

Functional Comparisons

  • Anticancer Potential: Sulfones with aryl sulfonamide groups, such as taselisib, show PI3K inhibition, suggesting the target compound’s sulfonyl-benzamide moiety could interact with similar kinase domains .
  • Antimicrobial Activity : Sulfadiazine’s efficacy against Streptococcus spp. highlights the importance of the sulfonamide group, though the target compound’s benzofuran-carboxamide fusion may broaden its spectrum .
  • Anti-inflammatory Activity : Celecoxib’s selectivity for COX-2 underscores the sulfonamide’s role in target specificity, a feature that may be shared by the dimethylpiperidine-sulfonyl group in the target molecule .

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Key parameters include reaction temperature, stoichiometric ratios of reagents, solvent selection (e.g., polar aprotic solvents for sulfonylation steps), and catalyst use. For example, sulfonylation reactions often require precise control of reaction time (e.g., 12–24 hours at 60–80°C) to avoid side products like over-sulfonated derivatives. Purification via column chromatography or recrystallization is critical to isolate the target compound from intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of benzofuran, sulfonyl, and amide functional groups. For example, the sulfonyl group exhibits characteristic downfield shifts in ¹H NMR (~3.1–3.5 ppm for piperidinyl protons) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretching) confirm functional groups.
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How do the functional groups in this compound influence its solubility and reactivity in different solvents?

  • Methodological Answer:
  • The sulfonyl group enhances polarity, improving solubility in polar solvents (e.g., DMSO, methanol) but reducing solubility in non-polar solvents.
  • The benzofuran core contributes to π-π stacking interactions, affecting crystallization behavior.
  • Solubility can be empirically tested via shake-flask methods across solvents (e.g., water, ethanol, dichloromethane) under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers establish a robust structure-activity relationship (SAR) for this compound's biological activity?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., dimethylpiperidinyl, benzamido groups) to create analogs.
  • In Vitro Assays: Test analogs against target enzymes/receptors (e.g., kinase inhibition assays, receptor binding studies).
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What methodologies are recommended to resolve contradictions in spectroscopic data obtained for this compound?

  • Methodological Answer:
  • Orthogonal Techniques: Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous peaks.
  • Dynamic HPLC-MS: Monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) to identify impurities.
  • Isotopic Labeling: Use ¹⁵N or ¹³C-labeled precursors to trace signal origins in complex spectra .

Q. What in silico strategies can predict the metabolic stability and potential toxicity of this benzofuran derivative?

  • Methodological Answer:
  • ADMET Prediction: Tools like SwissADME or ProTox-II model absorption, CYP450 metabolism, and hepatotoxicity.
  • Molecular Dynamics Simulations: Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify vulnerable sites for oxidation or sulfonation .

Q. How should one design experiments to assess the compound's stability under various environmental conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) for 1–4 weeks.
  • Analytical Monitoring: Use HPLC-UV/PDA to quantify degradation products. Stability-indicating methods must resolve parent compound from degradants (e.g., hydrolyzed amide bonds) .

Q. What experimental approaches are suitable for evaluating the compound's impact on non-target organisms in ecotoxicology studies?

  • Methodological Answer:
  • Model Organisms: Use Daphnia magna (water flea) for acute toxicity (LC50) or Danio rerio (zebrafish) for teratogenicity assays.
  • Environmental Fate Analysis: Measure biodegradation (OECD 301F test) and bioaccumulation potential (log Kow via shake-flask method).
  • Microcosm Studies: Simulate natural ecosystems to assess long-term effects on microbial communities .

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